2-Chloro-3-methylbenzyl amine HCl
Overview
Description
2-Chloro-3-methylbenzyl amine HCl is an organic compound with the molecular formula C7H10ClN2•HCl. It is a colorless, crystalline solid that is soluble in water and alcohols. This compound is a primary amine, meaning it contains a nitrogen atom bonded to two hydrogen atoms. It is a versatile compound that is used in a variety of applications, from synthesis to drug development.
Scientific Research Applications
Corrosion Inhibition
Research by Boughoues et al. (2020) on amine derivatives, including structures similar to 2-Chloro-3-methylbenzyl amine HCl, demonstrated their effectiveness as corrosion inhibitors for mild steel in HCl medium. These compounds form a protective film on the metal surface, with their efficiency influenced by molecular structure variations. The study utilized electrochemical measurements and surface analysis to investigate the inhibition performance, supported by density functional theory and molecular dynamics simulation to elucidate the adsorption mechanism on the mild steel surface Boughoues et al., 2020.
Material Modification
Modification of carbon electrodes through the electrochemical reduction of in situ generated diazonium cations, involving aryl groups with an aliphatic amine, showcases another application. This process, detailed by Breton and Bélanger (2008), enhances electrode functionalities for various analytical applications. The efficiency of grafting these aryl groups onto the electrode surfaces was shown to depend on the nature of the amine, highlighting the chemical versatility and utility of compounds like this compound in material science Breton & Bélanger, 2008.
Synthesis and Catalysis
In the field of synthetic chemistry, compounds related to this compound are used as intermediates for synthesizing complex molecules. For instance, the creation of zirconium complexes with amino(polyphenolic) ligands, as explored by Chartres et al. (2007), demonstrates the compound's role in forming stable complexes that can be used in various catalytic and material applications. The study provides insight into the hydrolytic stability of these complexes, essential for their practical application in catalysis Chartres et al., 2007.
properties
IUPAC Name |
(2-chloro-3-methylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-7(5-10)8(6)9;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPDYTMQESZUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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